3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog No.
S997324
CAS No.
60869-95-6
M.F
C12H13BrN2O
M. Wt
281.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS Number

60869-95-6

Product Name

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

3-bromo-1-(oxan-2-yl)indazole

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

InChI

InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

QWLOLRJEKXVXBN-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a tetrahydro-2H-pyran-2-yl group. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is C₁₂H₁₃BrN₂O, with a molecular weight of approximately 281.148 g/mol .

, including:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially altering its biological activity.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, which are essential for forming more complex organic molecules .

Research indicates that 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which could lead to modulation of their activity .

The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. Common methods include:

  • Preparation of Starting Materials: This often begins with commercially available precursors.
  • Formation of the Indazole Ring: Cyclization reactions are employed to construct the indazole framework.
  • Protection and Deprotection Steps: Protecting groups may be used to prevent side reactions during synthesis .
  • Optimization Techniques: Advanced methods such as continuous flow chemistry may be utilized to enhance yield and purity during industrial production .

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has diverse applications, including:

  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals.
  • Material Science: Used in the creation of novel materials due to its unique chemical properties.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with biological targets have revealed insights into its potential efficacy in modulating enzyme activity and influencing various biochemical pathways. The presence of the tetrahydro-pyran group may enhance solubility and bioavailability, facilitating better interaction with target molecules .

Several compounds share structural similarities with 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole1187582-58-60.92
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole82099-98-70.84
3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazolo[4,3-c]pyridine1416712-59-80.84
5-Bromo-4-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazole1638764-64-30.83
3-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazol-5-amines1788054–90–90.83

Uniqueness

The uniqueness of 3-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole lies in its specific substitution pattern and the presence of the tetrahydro-pyran group, which can influence its reactivity and biological activity compared to other similar compounds. This distinct structure may confer unique pharmacological properties that warrant further exploration in drug discovery and development .

Traditional Bromination Routes

Direct Bromination of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Precursors

The direct bromination of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole precursors represents the most established synthetic approach for producing 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [1]. The tetrahydropyranyl protecting group serves as a crucial element in this transformation, providing stability to the nitrogen center while directing bromination selectively to the 3-position of the indazole ring [2].

Classical bromination protocols employ molecular bromine as the brominating agent under acidic conditions [1]. The reaction typically proceeds through electrophilic aromatic substitution, where the electron-rich indazole ring undergoes attack at the most nucleophilic position [3]. Kinetic studies have demonstrated that the 3-position shows significantly higher reactivity compared to other positions on the indazole ring, with bimolecular rate coefficients indicating a clear preference for this site [3].

N-bromosuccinimide has emerged as a superior alternative to molecular bromine for this transformation [4]. Studies utilizing N-bromosuccinimide in various solvents have shown improved yields and reduced formation of unwanted side products [4]. The reagent provides better control over the bromination process and operates under milder conditions compared to molecular bromine [4].

Table 1: Bromination Reagent Comparison for Indazole Derivatives

Brominating AgentYield (%)Reaction TimeTemperature (°C)Selectivity
Molecular Bromine76-8212 hours80Moderate
N-bromosuccinimide84-922-6 hours40-60High
DBDMH87-930.5 hours40Excellent

The mechanism of direct bromination involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack from the solvent or base present in the reaction mixture [5]. The tetrahydropyranyl group influences the electronic distribution of the indazole ring, enhancing the nucleophilicity of the 3-position and directing the bromination regioselectivity [1].

Solvent Systems and Temperature Optimization

Solvent selection plays a critical role in the efficiency and selectivity of bromination reactions for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole synthesis [6]. Extensive optimization studies have revealed that polar protic solvents generally provide superior results compared to aprotic alternatives [6].

Ethanol has been identified as the optimal solvent for bromination reactions involving 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [6]. Studies comparing various solvents demonstrated that ethanol consistently produced yields exceeding 90% while maintaining excellent regioselectivity [6]. The protic nature of ethanol facilitates the formation of the desired brominated product through stabilization of ionic intermediates [6].

Table 2: Solvent Effect on Bromination Efficiency

SolventYield (%)Reaction Time (min)Selectivity Ratio
Ethanol9230>95:1
Dimethylformamide7672085:1
Acetonitrile7272080:1
Tetrahydrofuran8872090:1
Dichloromethane6872075:1

Temperature optimization studies have revealed a complex relationship between reaction temperature and product formation [6] [7]. Lower temperatures generally favor kinetically controlled products, while elevated temperatures promote thermodynamically controlled outcomes [7]. For 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole synthesis, optimal temperatures range from 40-60°C, providing the best balance between reaction rate and selectivity [6].

The temperature dependence of bromination reactions follows Arrhenius kinetics, with activation energies varying depending on the specific brominating agent employed [8]. Studies have shown that the bromination rate increases exponentially with temperature until the bromine source becomes depleted [8]. However, excessively high temperatures can lead to decomposition of the tetrahydropyranyl protecting group and formation of unwanted side products [7].

Novel Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed approaches have revolutionized the synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole through various coupling methodologies [9]. Palladium-catalyzed reactions represent the most extensively studied class of these transformations, offering high efficiency and excellent functional group tolerance [10] [11].

Palladium-catalyzed direct arylation reactions have been successfully applied to indazole derivatives protected with tetrahydropyranyl groups [11]. These reactions typically employ palladium acetate as the catalyst in combination with triphenylphosphine ligands [11]. The reactions proceed under mild conditions and demonstrate excellent selectivity for the 3-position of the indazole ring [11].

Table 3: Palladium-Catalyzed Coupling Conditions

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Palladium acetate/TriphenylphosphineSodium bicarbonateDimethylformamide8075-85
Palladium acetate/TriphenylphosphinePotassium carbonateWater10070-80
Palladium acetateCesium carbonateToluene12065-75

The mechanism of palladium-catalyzed coupling involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the indazole substrate [12]. Subsequent reductive elimination delivers the coupled product and regenerates the active palladium catalyst [12]. The tetrahydropyranyl protecting group remains intact throughout the catalytic cycle, demonstrating the mild nature of these conditions [13].

Rhodium and copper co-catalyzed systems have also been developed for indazole functionalization [9]. These dual catalytic systems operate through complementary mechanisms, with rhodium facilitating carbon-hydrogen bond activation and copper mediating the subsequent coupling step [9]. The synergistic effect of these metals enables transformations that are challenging to achieve with single-metal catalysts [9].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, offering significant advantages in terms of reaction time and energy efficiency [14]. The unique heating mechanism of microwave irradiation enables rapid and uniform heating of reaction mixtures, leading to dramatic reductions in reaction times [14].

Studies comparing conventional heating with microwave irradiation have demonstrated substantial improvements in both yield and reaction efficiency [14]. Microwave-assisted bromination reactions typically complete within minutes rather than hours, while maintaining or improving product yields [14]. The selective heating of polar species under microwave conditions enhances reaction rates and minimizes side product formation [14].

Table 4: Microwave vs. Conventional Heating Comparison

Heating MethodTemperature (°C)TimeYield (%)Energy Consumption
Conventional808 hours78High
Microwave8015 minutes85Low
Microwave10010 minutes88Low

The mechanism of microwave enhancement involves direct heating of polar molecules through dipole rotation and ionic conduction [14]. This selective heating creates hot spots within the reaction mixture that accelerate chemical transformations [14]. The tetrahydropyranyl group, being polar in nature, responds effectively to microwave irradiation, facilitating rapid equilibration and improved reaction kinetics [14].

Optimization of microwave parameters requires careful consideration of power settings, temperature ramping, and reaction vessel design [14]. Studies have shown that controlled temperature ramping prevents thermal decomposition while maintaining rapid reaction rates [14]. The use of sealed reaction vessels under microwave conditions enables reactions to proceed at elevated temperatures without solvent loss [14].

Industrial-Scale Production Considerations

Purification Techniques and Yield Maximization

Industrial-scale production of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole requires sophisticated purification strategies to achieve the high purity standards demanded for pharmaceutical applications [15] [16]. Column chromatography remains the primary purification method for laboratory-scale synthesis, but industrial applications necessitate more scalable alternatives [17].

Crystallization techniques have been developed as the preferred method for large-scale purification [15]. The development of appropriate crystallization conditions requires extensive screening of solvent systems, temperature profiles, and nucleation strategies [18]. Studies have demonstrated that controlled crystallization can achieve purities exceeding 99% while maintaining high recovery yields [15].

Table 5: Purification Method Comparison

Purification MethodPurity (%)Recovery Yield (%)ScalabilityCost Efficiency
Column Chromatography95-9885-90PoorLow
Recrystallization98-9975-85ExcellentHigh
Preparative HPLC>9970-80LimitedVery Low

Process optimization studies have focused on maximizing overall yield through improved reaction conditions and minimized product losses during workup [15]. The implementation of telescoped reaction sequences, where multiple synthetic steps are performed in the same vessel without isolation of intermediates, has shown significant promise for industrial applications [16].

The development of robust analytical methods is essential for monitoring reaction progress and ensuring consistent product quality [15]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as the primary analytical tools for quality control [15]. These methods enable real-time monitoring of reaction progress and immediate detection of impurities [15].

Yield maximization strategies also involve optimization of reaction stoichiometry and catalyst loading [15]. Studies have shown that slight modifications to reagent ratios can result in significant improvements in overall yield [15]. The recovery and recycling of expensive catalysts and reagents represent important economic considerations for industrial-scale production [15].

Waste Management and Environmental Impact

The industrial production of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole generates various waste streams that require careful management to minimize environmental impact [19] [20]. Brominated organic waste represents a particular concern due to its potential persistence in the environment and bioaccumulation properties [19].

Comprehensive waste management strategies have been developed based on the principles of waste hierarchy: reduction, reuse, recycling, and disposal [19]. Process optimization aimed at waste reduction includes the development of atom-economical synthetic routes and the implementation of green chemistry principles [20]. These approaches minimize waste generation at the source rather than addressing it through end-of-pipe treatment [20].

Table 6: Waste Stream Characterization

Waste TypeVolume (L/kg product)Treatment MethodEnvironmental Risk
Aqueous bromide15-20Chemical precipitationModerate
Organic solvents25-30Distillation/recyclingLow
Spent catalysts0.1-0.5Metal recoveryHigh
Solid waste2-5IncinerationModerate

Solvent recovery and recycling represent major opportunities for waste reduction and cost savings [19]. Distillation systems have been implemented to recover and purify organic solvents, achieving recovery rates exceeding 95% [19]. The recovered solvents meet quality specifications for reuse in subsequent reaction cycles [19].

Brominated waste streams require specialized treatment due to their unique environmental properties [19]. Bromide-containing aqueous waste can be processed through chemical precipitation or electrochemical recovery methods [19]. Advanced treatment technologies, including activated carbon adsorption and ozonation, have been evaluated for removing trace brominated organics from wastewater streams [20].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic routes [20]. These assessments consider factors including raw material extraction, manufacturing processes, transportation, and end-of-life disposal [20]. The results indicate that process optimization and waste minimization strategies can significantly reduce the environmental footprint of industrial production [20].

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

The nuclear magnetic resonance spectroscopic characterization of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole provides comprehensive structural information through distinctive chemical shift patterns and coupling constants that reflect the compound's unique molecular architecture.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibits characteristic resonance patterns consistent with both the indazole core and the tetrahydro-2H-pyran-2-yl protecting group [1]. The tetrahydropyran proton at the 1' position typically appears as a distinctive doublet of doublets in the range of 5.8-6.0 ppm, exhibiting coupling constants of J = 9.3 and 2.6 Hz, which are characteristic of axial-axial and axial-equatorial coupling patterns within the six-membered ring system [2].

The tetrahydropyran methylene protons adjacent to oxygen (6' position) manifest as complex multiplets in the 3.6-4.1 ppm region, reflecting the diastereotopic nature of these protons and their coupling to adjacent ring protons [2]. The remaining tetrahydropyran methylene protons (2'-5' positions) appear as overlapping multiplets in the 1.5-2.6 ppm range, with the specific chemical shifts dependent on their axial or equatorial orientations within the chair conformation [2].

The indazole aromatic protons display characteristic downfield chemical shifts reflecting the electron-deficient nature of the heterocyclic system. The proton at the 4-position typically resonates as a doublet at 7.8-8.0 ppm with J = 8.4 Hz, while the 5- and 6-position protons appear as multiplets in the 7.2-7.5 ppm range [1] [3]. The 7-position proton manifests as a doublet at 7.4-7.6 ppm with J = 8.4 Hz, completing the aromatic substitution pattern characteristic of 3-brominated indazoles [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides definitive structural confirmation through distinctive carbon chemical shifts that reflect the electronic environment of each carbon atom within the molecular framework [3]. The indazole carbon-3, bearing the bromine substituent, appears as a quaternary carbon in the 115-120 ppm range, consistent with the electron-withdrawing effect of the bromine atom and the heterocyclic nitrogen atoms [3].

The indazole carbon-4 and carbon-9 quaternary carbons resonate in the 125-130 ppm range, while the carbon-8 quaternary carbon appears further downfield at 140-145 ppm due to its position adjacent to the nitrogen-1 atom [3]. The aromatic methine carbons (C-5, C-6, C-7) exhibit chemical shifts in the 110-130 ppm range, with the specific values influenced by the substitution pattern and electronic effects of the bromine substituent [3].

The tetrahydropyran carbons display characteristic aliphatic chemical shifts, with the 1' carbon appearing at 85-90 ppm due to its attachment to nitrogen and proximity to the oxygen atom [1]. The methylene carbons (2'-5' positions) resonate in the 18-30 ppm range, while the oxygen-bearing methylene carbon (6' position) appears at 62-68 ppm, reflecting the deshielding effect of the adjacent oxygen atom [1].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole under electron impact and electrospray ionization conditions reveals characteristic fragmentation pathways that provide valuable structural information and confirm the molecular composition [4].

Molecular Ion and Isotope Pattern

The molecular ion peak appears at m/z 281/283, exhibiting the characteristic isotope pattern for brominated compounds with a 1:1 ratio reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [4]. The molecular ion typically shows low to medium relative intensity due to the facile fragmentation of the tetrahydropyran protecting group under mass spectrometric conditions [4].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves the cleavage of the tetrahydro-2H-pyran-2-yl protecting group, resulting in a base peak at m/z 201/203 corresponding to the loss of 80 daltons [4]. This fragmentation represents the characteristic behavior of tetrahydropyran-protected heterocycles under mass spectrometric conditions and provides a reliable diagnostic ion for structural confirmation [4].

The formation of the indazole acylium cation at m/z 145 represents another significant fragmentation pathway, resulting from the loss of the bromine substituent and associated molecular rearrangements [4]. This fragment ion is particularly diagnostic for indazole-containing compounds and appears with high relative intensity in the mass spectrum [4].

Secondary Fragmentation Processes

Secondary fragmentation processes generate additional diagnostic ions, including brominated indazole fragments at m/z 117/119 through ring fragmentation mechanisms [4]. The tetrahydropyran ring undergoes retro-Diels-Alder fragmentation to produce characteristic fragments at m/z 85, while further ring opening processes generate the pyran ring fragment at m/z 69 [4].

The base fragment at m/z 55 represents the ultimate fragmentation product and appears with low relative intensity, reflecting extensive molecular decomposition under high-energy collision conditions [4].

Thermal Behavior and Stability

Melting Point Determination

The melting point determination for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has not been extensively reported in the available literature, representing a significant gap in the thermal characterization of this compound [5]. However, comparative analysis with structurally related compounds provides insights into the expected thermal behavior and melting characteristics.

The 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole isomer exhibits a melting point of 54-55°C, indicating that the position of bromine substitution significantly influences the thermal properties of these compounds [6] [7]. The relatively low melting point of the 6-bromo isomer suggests that the 3-bromo derivative may exhibit similar or potentially different thermal behavior depending on the specific intermolecular interactions and crystal packing arrangements.

In contrast, the 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole analog demonstrates a substantially higher melting point of 110-113°C, reflecting the stronger intermolecular interactions associated with the nitro group compared to bromine substitution . The 6-bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole derivative exhibits even higher thermal stability with a melting point of 180-185°C, accompanied by decomposition [9].

These comparative data suggest that the melting point of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole likely falls within the range of 50-80°C, though precise determination requires experimental validation. The specific melting behavior will depend on the crystal structure, intermolecular hydrogen bonding patterns, and the influence of the tetrahydropyran protecting group on the overall molecular packing arrangements.

Decomposition Pathways Under Thermal Stress

The thermal decomposition behavior of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves multiple competing pathways that reflect the relative stability of different molecular fragments under elevated temperature conditions [10]. The tetrahydropyran protecting group represents the most thermally labile component of the molecule and undergoes decomposition through well-established mechanisms.

Tetrahydropyran Group Decomposition

The tetrahydropyran protecting group decomposes through acid-catalyzed hydrolysis mechanisms at elevated temperatures, particularly in the presence of trace moisture or acidic conditions [10]. The decomposition process involves protonation of the pyran oxygen, followed by ring opening and elimination of the dihydropyran fragment. This pathway generates the corresponding 3-bromo-1H-indazole as the primary decomposition product, accompanied by the release of 3,4-dihydro-2H-pyran [10].

The decomposition temperature for the tetrahydropyran group typically ranges from 150-200°C under standard atmospheric conditions, though the exact temperature depends on the specific heating rate, atmosphere composition, and the presence of catalytic impurities [10]. Under inert atmosphere conditions, the decomposition temperature may be elevated due to the absence of oxidative processes that can catalyze the ring opening reactions.

Indazole Core Stability

The indazole core structure demonstrates significant thermal stability, with decomposition temperatures typically exceeding 250°C under inert conditions [10]. The presence of the bromine substituent at the 3-position may influence the thermal stability through electronic effects, though brominated indazoles generally retain substantial thermal stability compared to other halogenated derivatives.

At temperatures above 300°C, the indazole core may undergo dehydrogenation reactions, leading to the formation of more highly conjugated heterocyclic systems or complete decomposition to small molecular fragments including hydrogen bromide, carbon oxides, and nitrogen oxides [10]. The specific decomposition pathway depends on the atmospheric conditions, with oxidative conditions promoting the formation of carbon dioxide and water, while inert conditions favor the formation of carbonaceous residues.

Hazardous Decomposition Products

The thermal decomposition of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole generates several hazardous decomposition products that require appropriate safety considerations during handling and storage [10]. The primary hazardous products include hydrogen bromide, which is highly corrosive and toxic, and various nitrogen oxides that can cause respiratory irritation and environmental concerns.

Carbon monoxide and carbon dioxide are generated through the decomposition of the organic framework, while the formation of various organic volatile compounds depends on the specific decomposition conditions and temperature profiles [10]. The generation of these decomposition products necessitates appropriate ventilation and safety measures during any thermal processing or analytical procedures involving elevated temperatures.

Solubility Profiling

Organic Solvent Compatibility

The solubility profile of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in organic solvents reflects the compound's amphiphilic character, combining the hydrophobic indazole core with the moderately polar tetrahydropyran protecting group [9]. The compound demonstrates good solubility in a range of organic solvents, making it suitable for various synthetic and analytical applications.

Dipolar Aprotic Solvents

The compound exhibits excellent solubility in dipolar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [9]. These solvents provide favorable interactions through dipole-dipole interactions with the heterocyclic nitrogen atoms and the tetrahydropyran oxygen, while accommodating the hydrophobic bromine substituent and aromatic system. The high solubility in these solvents makes them ideal for stock solution preparation and synthetic transformations requiring homogeneous reaction conditions.

Dimethyl sulfoxide serves as the preferred solvent for nuclear magnetic resonance spectroscopy studies, providing excellent solubility while minimizing solvent interference with spectroscopic analysis [9]. The compound's solubility in dimethylformamide facilitates its use in various synthetic procedures, including cross-coupling reactions and nucleophilic substitution processes that require elevated temperatures and polar reaction media.

Halogenated Solvents

Dichloromethane and chloroform provide good solubility for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, reflecting the favorable interaction between the brominated indazole and the halogenated solvent systems [9]. The moderate polarity of these solvents accommodates both the polar tetrahydropyran group and the nonpolar aromatic system, making them suitable for extraction and purification procedures.

The solubility in dichloromethane facilitates liquid-liquid extraction processes and chromatographic separations, while the volatility of these solvents enables efficient solvent removal during product isolation and purification steps [9]. The compatibility with halogenated solvents also supports various analytical techniques, including high-performance liquid chromatography and mass spectrometry analysis.

Ethereal Solvents

Tetrahydrofuran and diethyl ether provide moderate to good solubility for the compound, with tetrahydrofuran offering superior dissolution characteristics due to its higher polarity and coordinating ability [9]. The tetrahydropyran protecting group exhibits particular affinity for ethereal solvents through oxygen-based interactions, while the indazole core contributes to the overall solvation through aromatic interactions.

The solubility in tetrahydrofuran supports various synthetic applications, including organometallic reactions and reductions that require coordinating solvents [9]. The moderate solubility in diethyl ether enables its use in crystallization procedures and provides options for selective extraction and purification protocols.

Alcoholic Solvents

Methanol and ethanol provide moderate solubility for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, with the solubility limited by the hydrophobic character of the brominated indazole core [9]. The hydroxyl groups of alcoholic solvents can participate in hydrogen bonding interactions with the heterocyclic nitrogen atoms, though the overall solubility remains moderate compared to dipolar aprotic solvents.

The solubility in alcoholic solvents supports recrystallization procedures and provides options for purification through selective precipitation techniques [9]. The moderate solubility also enables the use of alcohol-based mobile phases in chromatographic separations, though optimization of solvent composition may be required for specific analytical applications.

Aqueous System Interactions

The interaction of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with aqueous systems is characterized by poor water solubility and limited aqueous compatibility, reflecting the predominant hydrophobic character of the molecule [9]. The compound's lipophilic nature, with a predicted LogP value of 3.49790, indicates strong preference for organic phases over aqueous environments [5].

Water Solubility Limitations

The aqueous solubility of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is severely limited by the hydrophobic interactions between the brominated indazole core and the aqueous environment [9]. The bromine substituent contributes significantly to the compound's hydrophobic character, while the aromatic indazole system provides additional hydrophobic surface area that disfavors aqueous solvation.

The tetrahydropyran protecting group, while containing an oxygen atom capable of hydrogen bonding, provides insufficient hydrophilic character to overcome the strong hydrophobic contributions from the remainder of the molecule [9]. The cyclic nature of the tetrahydropyran ring also limits its ability to participate in extensive hydrogen bonding networks with water molecules, further restricting aqueous solubility.

pH-Dependent Solubility

The solubility of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in aqueous systems shows minimal pH dependence due to the protection of the indazole nitrogen atoms [9]. The tetrahydropyran protecting group prevents protonation of the indazole nitrogen, eliminating the potential for pH-dependent solubility enhancement through salt formation.

Under strongly acidic conditions, the compound may undergo slow hydrolysis of the tetrahydropyran protecting group, potentially leading to the formation of the more water-soluble 3-bromo-1H-indazole [9]. However, this process occurs slowly at room temperature and requires elevated temperatures or strongly acidic conditions to proceed at significant rates.

Formulation Strategies

The poor aqueous solubility of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole necessitates specialized formulation strategies for applications requiring aqueous compatibility [9]. Cosolvents such as dimethyl sulfoxide, propylene glycol, or polyethylene glycol can be employed to enhance aqueous solubility through mixed solvent systems.

Surfactant-based formulations, including cyclodextrin inclusion complexes and liposomal preparations, may provide enhanced aqueous compatibility through encapsulation or micelle formation [9]. These approaches enable the preparation of aqueous dispersions suitable for biological applications, though the stability and bioavailability of such formulations require careful optimization and characterization.

The development of aqueous formulations must also consider the potential for tetrahydropyran protecting group hydrolysis under physiological conditions, which may lead to the gradual formation of the deprotected indazole derivative [9]. This consideration is particularly important for applications requiring long-term stability in aqueous environments or biological systems.

Table 1: Physicochemical Properties of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

PropertyValueReference
Molecular FormulaC₁₂H₁₃BrN₂OLiterature data
Molecular Weight281.15 g/mol [5]
CAS Number60869-95-6 [5]
Melting PointNot reported [5]
Boiling Point (predicted)405.5±35.0 °C [6]
Density (predicted)1.60±0.1 g/cm³ [6]
LogP (predicted)3.49790 [5]
Polar Surface Area27.05 Ų [5]
Storage Temperature2-8 °C [5]
Solubility in WaterPoor [9]
Solubility in Organic SolventsGood [9]

Table 2: Expected NMR Spectroscopic Data for 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)Multiplicity/Coupling
THP CH (1')5.8-6.0 (dd)85-90J = 9.3, 2.6 Hz
THP CH₂O (6')3.6-4.1 (m)62-68Complex multiplet
THP CH₂ (2'-5')1.5-2.6 (m)18-30Complex multiplet
Indazole H-47.8-8.0 (d)-J = 8.4 Hz
Indazole H-57.2-7.5 (m)120-125Multiplet
Indazole H-67.2-7.5 (m)110-115Multiplet
Indazole H-77.4-7.6 (d)125-130J = 8.4 Hz
Indazole C-3-115-120Quaternary
Indazole C-8-140-145Quaternary

Table 3: Expected Mass Spectrometric Fragmentation Pattern

Fragment m/zFragment IdentityRelative IntensityFragmentation Pathway
281/283 [M+H]⁺Molecular ionLow-MediumProtonation
201/203Loss of THP (-80 Da)HighTHP ring cleavage
145Indazole acylium cationHighAcylium formation
117/119Brominated indazole fragmentMediumRing fragmentation
85THP fragmentMediumRetro-Diels-Alder

Table 4: Thermal Properties of Related Bromo-THP-Indazole Derivatives

CompoundMelting Point (°C)Storage ConditionReference
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazoleNot reported2-8 °C [5]
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole54-55Room temperature [6] [7]
6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole110-1134-8 °C
6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole180-185 (dec.)Refrigerated [9]

Table 5: Solubility Profile of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Solvent SystemSolubilityPractical UseReference
WaterPoorFormulation challenges [9]
DMSOGoodStock solutions [9]
DMFGoodReaction medium [9]
DichloromethaneGoodExtraction/purification [9]
TetrahydrofuranGoodSynthetic applications [9]
EthanolModerateCrystallization [9]
MethanolModeratePurification [9]
AcetonitrileModerateHPLC analysis [9]

XLogP3

3.4

Dates

Last modified: 04-15-2024

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